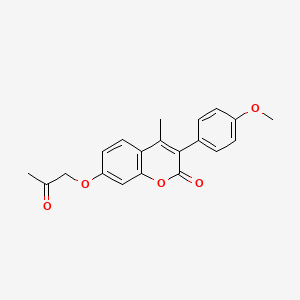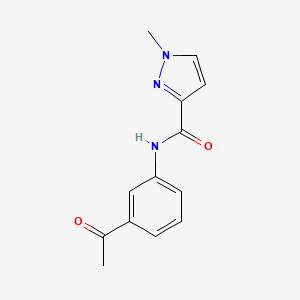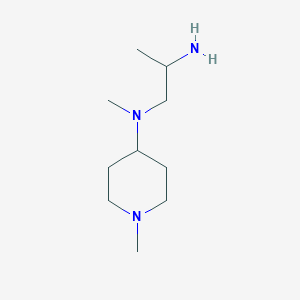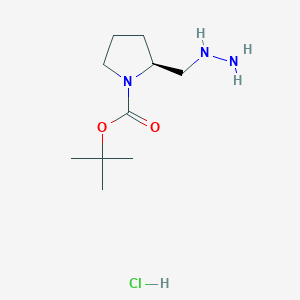![molecular formula C9H14O3 B2775259 (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2445749-51-7](/img/structure/B2775259.png)
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Molecular Complexity
A notable application of related bicyclic compounds involves the enantioselective synthesis of (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, showcasing the compound's potential in generating molecular complexity through a stereoselective domino Michael–Dieckman process. This synthesis pathway highlights the versatility of such compounds in elaborating complex molecular structures, like tripeptides, in homogeneous phases (Garrido, Nieto, & Díez, 2013).
Alkaloid-type Framework Synthesis
Another significant application is seen in the multicomponent approach to synthesizing the alkaloid-type 2-aza-7-oxabicyclo[4.3.0]nonane framework. This method employs a Ugi-5-centre-4-component reaction, leading to the formation of natural product-like compounds that possess the 2-aza-7-oxabicyclo[4.3.0]nonane framework, which is a common structure in various alkaloids (Sonaglia, Banfi, Riva, & Basso, 2012).
Dipeptide Mimetics
The rigid dipeptide mimetics synthesized from these bicyclic compounds are noteworthy for their stereocontrolled synthesis. This includes the preparation of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester, providing a foundation for further exploration into peptide mimicry and drug design (Mulzer, Schülzchen, & Bats, 2000).
Supramolecular Aggregation
The study of supramolecular aggregation of hydroxycarboxylic acid derivatives related to (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid reveals how the conformation of hydroxymethyl groups affects the dimensionality of supramolecular structures. This insight is crucial for designing new materials and understanding molecular interactions in solid states (Foces-Foces, Rodríguez, Febles, Pérez, & Martín, 2005).
Biomimetic Synthesis
A biomimetic approach leveraging (1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid derivatives has been applied in the synthesis of complex natural products and novel molecules. This includes the preparation of substrates for ring-opening metathesis polymerization (ROMP), demonstrating the compound's utility in advanced synthetic chemistry and material science applications (Schueller, Manning, & Kiessling, 1996).
Wirkmechanismus
Mode of Action
It is known that carboxylic acids, such as this compound, can react with bases and certain metals to form salts . They can also undergo reduction reactions to form primary alcohols .
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical processes, including the citric acid cycle, fatty acid synthesis, and amino acid metabolism .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
Carboxylic acids can donate a proton (h+) in physiological conditions, which can affect the ph and potentially influence various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of EN300-26979806. For instance, the ionization state of carboxylic acids, which can affect their reactivity and interactions with other molecules, is dependent on the pH of the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-9(11)8-2-6-1-7(3-8)5-12-4-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKMRNLGBBUDAG-DHBOJHSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1COC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1COC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775178.png)
![2-{[(3,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2775179.png)


![3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2775186.png)

![4-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2775190.png)

![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)




